1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol

Physicochemical profiling Drug‑likeness Solubility prediction

1‑Methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol (CAS 150311‑69‑6) is a poly‑substituted pyrazole building block featuring an N‑methyl, 4‑nitro, 3‑trifluoromethyl, and 5‑hydroxy substitution pattern; the 5‑OH group enables keto–enol tautomerism, and the compound is predominantly written as the pyrazol‑5‑ol form. It belongs to the class of trifluoromethyl‑nitropyrazoles, which are widely employed as synthetic intermediates in agrochemical and medicinal chemistry programmes.

Molecular Formula C5H4F3N3O3
Molecular Weight 211.10 g/mol
Cat. No. B12989637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol
Molecular FormulaC5H4F3N3O3
Molecular Weight211.10 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C5H4F3N3O3/c1-10-4(12)2(11(13)14)3(9-10)5(6,7)8/h9H,1H3
InChIKeyNPNFLAPEDPMDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol – Chemical Profile & Comparator Landscape for Procurement Evaluation


1‑Methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol (CAS 150311‑69‑6) is a poly‑substituted pyrazole building block featuring an N‑methyl, 4‑nitro, 3‑trifluoromethyl, and 5‑hydroxy substitution pattern; the 5‑OH group enables keto–enol tautomerism, and the compound is predominantly written as the pyrazol‑5‑ol form [1]. It belongs to the class of trifluoromethyl‑nitropyrazoles, which are widely employed as synthetic intermediates in agrochemical and medicinal chemistry programmes. The immediate synthetic neighborhood includes the des‑hydroxy analogue 1‑methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazole (CAS 1245772‑57‑9), the des‑nitro analogue 1‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol (CAS 122431‑37‑2), and the des‑methyl/des‑hydroxy analogue 4‑nitro‑5‑(trifluoromethyl)‑1H‑pyrazole (CAS 1046462‑99‑0) .

Why 1‑Methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol Cannot Be Replaced by a Close Trifluoromethylpyrazole Analog


Within the 3‑CF₃‑4‑NO₂‑pyrazole family even small variations in the 1‑ and 5‑substituents produce large shifts in hydrogen‑bond capacity, polarity, and tautomeric equilibrium that directly govern solubility, reactivity, and downstream compatibility. The 5‑OH group of the target compound adds one H‑bond donor (HBD = 1) and raises the topological polar surface area (TPSA) to 78.2 Ų, whereas the closest des‑hydroxy analogue (1‑methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazole) has HBD = 0 and TPSA = 63.6 Ų [1]. Similarly, the 4‑NO₂ substituent increases TPSA by > 45 Ų relative to the des‑nitro analogue and alters the electron deficiency of the ring, which is critical for the nitro group’s role as a synthetic handle (reduction, cycloaddition) [2]. Treating these compounds as interchangeable therefore risks altered reaction kinetics, changed solubility profiles, and failure to meet purity specifications in validated synthetic routes.

Quantitative Differentiation Evidence: 1‑Methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol vs. Its Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiates Hydrogen‑Bond Capacity

The TPSA of the target compound is substantially higher than that of the three closest comparators, reflecting the simultaneous presence of both a nitro group and a hydroxyl group. A higher TPSA correlates with improved aqueous solubility and a lower capacity to passively cross biological membranes, which can be advantageous when aqueous compatibility is required in bioassays or formulation screens [1].

Physicochemical profiling Drug‑likeness Solubility prediction

Hydrogen‑Bond Donor and Acceptor Counts Govern Solubility and Crystallinity

The target compound possesses one H‑bond donor (the 5‑OH) and seven H‑bond acceptors, yielding a donor/acceptor ratio of 0.14. The des‑hydroxy analogue has no H‑bond donor (donor/acceptor ratio = 0), which can restrict crystal‑packing options and reduce solubility in hydrogen‑bonding solvents. The des‑nitro analogue retains one donor but only five acceptors (ratio = 0.20), while the des‑methyl/des‑hydroxy analogue carries one donor and six acceptors (ratio = 0.17) [1]. The higher absolute H‑bond acceptor count of the target suggests stronger solute–solvent interactions in protic media, an important consideration for solution‑phase chemistry scale‑up.

Crystal engineering Solubility Formulation

Lipophilicity (XLogP3‑AA) Indicates Superior Aqueous Compatibility Relative to Non‑Hydroxylated Analogs

The computed partition coefficient XLogP3‑AA for the target compound is 0.8, identical to the des‑nitro analogue but significantly lower than the des‑hydroxy analogue (XLogP3 = 1) and the des‑methyl/des‑hydroxy analogue (XLogP3 = 1). The lower logP of the target, despite carrying a trifluoromethyl group, is attributable to the polar 5‑OH and 4‑NO₂ groups counterbalancing the lipophilic CF₃ moiety [1]. This balanced lipophilicity profile is often desirable in early‑stage medicinal chemistry to avoid excessive hydrophobicity while retaining sufficient membrane permeability.

Lipophilicity ADME Chromatography

Dual Synthetic‑Handle Architecture (NO₂ and OH) Enables Orthogonal Derivatization

The simultaneous presence of a nitro group and a hydroxyl group provides two chemically orthogonal reactive centres on a compact scaffold (MW = 211.10). The nitro group can be selectively reduced to a primary amine (catalytic hydrogenation or Fe/HCl), while the hydroxyl group can be independently alkylated, acylated, or sulfonated [1]. By contrast, the des‑hydroxy analogue offers only the nitro handle for further elaboration, and the des‑nitro analogue provides only the hydroxyl group. This dual‑handle feature allows a single intermediate to feed into two divergent elaboration pathways without requiring protecting‑group strategies, thereby shortening synthetic sequences and improving overall atom economy [2].

Synthetic methodology Building-block versatility Orthogonal functionalization

Keto–Enol Tautomerism Influences Acidity and Binding Conformation Compared with Non‑Hydroxylated Scaffolds

Pyrazol‑5‑ols exist in equilibrium with their pyrazol‑3‑one tautomers, and the position of the equilibrium is sensitive to ring substitution, solvent, and pH [1]. In the structurally related series of 3‑trifluoromethyl‑4‑nitro‑5‑arylpyrazoles, the deprotonated pyrazole was proposed as the active species for KATP channel agonism, with the 4‑nitro group being essential for activity [2]. The target compound, bearing a 5‑OH instead of a 5‑aryl group, is expected to exhibit a distinct tautomeric ratio and acidity, potentially favouring the anionic form at physiological pH, which could alter target engagement profiles relative to the 5‑aryl series. However, no direct head‑to‑head biological comparison between the target and the 5‑aryl series has been published (limited evidence).

Tautomerism Molecular recognition Structure-based design

Procurement‑Guiding Application Scenarios for 1‑Methyl‑4‑nitro‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑ol


Medicinal Chemistry Library Synthesis Requiring Divergent Functionalization

The dual orthogonal handles (4‑NO₂ and 5‑OH) make this compound a first‑choice building block for parallel synthesis libraries. The nitro group can be reduced to an amine for amide coupling, while the hydroxyl group can undergo Mitsunobu reactions, O‑alkylation, or sulfonylation without protecting‑group manipulation. This scaffold economy reduces the number of starting materials required per library plate compared with the mono‑functional analogues [1].

Crop Protection Lead Optimization Requiring Fine‑Tuned Lipophilicity

Agrochemical discovery programmes often demand lipophilicity in the logP 0–2 window for systemic mobility. With an XLogP3‑AA of 0.8, the target compound sits within this optimal range, whereas the des‑hydroxy analogue (XLogP3 = 1) is more lipophilic and the des‑nitro analogue (XLogP3 = 0.8) lacks the electron‑withdrawing nitro group required for certain herbicidal or fungicidal pharmacophores. The balanced profile has been exploited in broad pyrazole herbicide patents describing nitro‑ and trifluoromethyl‑substituted pyrazoles [2].

Crystal Engineering and Co‑crystal Screening Projects

The combination of one strong H‑bond donor (5‑OH) and seven H‑bond acceptors provides a rich hydrogen‑bonding topology that is absent in the non‑hydroxylated analogues. This makes the target compound a superior candidate for co‑crystal screens with pharmaceutically relevant co‑formers, where the higher TPSA (78.2 Ų) and donor count can stabilise novel solid forms with improved dissolution properties [3].

Mechanistic Studies on Tautomer‑Dependent Biological Activity

For academic or industrial groups investigating how tautomeric state influences target engagement, the target compound offers a well‑defined system where the 5‑OH/3‑one equilibrium can be modulated by pH and solvent. In contrast, the 5‑aryl analogues lock the scaffold into a single prototropic form, removing the tautomeric variable. Although no direct comparative bioactivity data exist, the precedent of KATP channel agonism in the 5‑aryl‑4‑nitro series provides a rational starting point for comparative studies [4].

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